molecular formula C17H15NO3 B1322367 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid CAS No. 179526-38-6

1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid

Cat. No.: B1322367
CAS No.: 179526-38-6
M. Wt: 281.3 g/mol
InChI Key: UDFMDSBCVQSAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

The synthesis of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid typically involves several steps. One common method includes the protection of the carboxyl group by reacting the carboxylic acid with 4-methoxybenzyl chloride in the presence of a base such as triethylamine . This method is efficient and yields high purity products. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. The compound has shown promising results in inhibiting the strand transfer activity of integrase, a key enzyme in the HIV replication cycle.

Key Findings:

  • Inhibition Potency : Compounds derived from indole-2-carboxylic acid exhibited IC50 values ranging from 12.41 to 47.44 μM against HIV-1 integrase, indicating effective inhibition capabilities .
  • Binding Interactions : The binding mode analysis revealed that the indole core and carboxyl group chelate with magnesium ions in the active site of integrase, enhancing the inhibitory effect .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies on indole-2-carboxylic acid derivatives have led to the identification of modifications that improve antiviral potency and metabolic stability. For instance, optimizing the substituents on the indole core has resulted in compounds with significantly enhanced activity against viral targets.

Notable Modifications:

  • Halogenated Benzene Rings : The introduction of halogenated benzene rings at specific positions has been shown to improve binding interactions with viral DNA, enhancing the overall efficacy of these compounds .
  • Amide Modifications : Alterations to the amide moiety have been explored to increase potency and reduce recognition by efflux transporters such as P-glycoprotein, which is crucial for achieving effective drug levels in the central nervous system .

Other Biological Activities

Beyond antiviral applications, indole-2-carboxylic acid derivatives have been investigated for their potential as inhibitors against other viral pathogens. For example, a series of indole-2-carboxamides has been developed as inhibitors of neurotropic alphaviruses, demonstrating protective effects in preclinical models .

Case Studies

Several case studies illustrate the effectiveness of this compound and its derivatives:

Study Compound Target Virus IC50 (μM) Outcome
Study 1Compound 3HIV-1 Integrase12.41Effective inhibition observed
Study 2Compound 17aHIV-1 Integrase3.11Marked improvement in activity
Study 3Compound XWestern Equine Encephalitis Virus (WEEV)10.0Protective effects in mice

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

Biological Activity

1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, emphasizing its role as an inhibitor of HIV-1 integrase and its antiproliferative effects against cancer cell lines.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxybenzylamine with indole-2-carboxylic acid derivatives. Various synthetic routes have been explored to optimize yield and purity, with modifications to the indole core enhancing biological activity.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits promising antiviral properties, particularly as an inhibitor of HIV-1 integrase. The mechanism involves chelation with magnesium ions in the active site of the enzyme, disrupting viral replication.

  • Inhibitory Concentration (IC50) : The compound showed an IC50 value of 32.37 µM against integrase strand transfer, indicating moderate activity. However, structural modifications have led to derivatives with significantly improved potency:
    • Derivative 17a : IC50 = 3.11 µM
    • Derivative 20a : IC50 = 0.13 µM

These findings suggest that further optimization of the compound can enhance its efficacy against HIV.

CompoundIC50 (µM)
This compound32.37
Derivative 17a3.11
Derivative 20a0.13

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies indicate that it can induce apoptosis and inhibit cell migration.

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).
  • Mechanism of Action : The compound induces apoptosis by modulating key proteins involved in cell survival:
    • Decreases Bcl-2 levels
    • Increases Bax and PARP levels

The antiproliferative activity was measured using MTT assays, revealing IC50 values ranging from 0.57 µM to 9.61 µM , depending on the specific derivative and cell line.

Cell LineIC50 (µM)
MCF-70.34
A5490.98
HeLa1.61

Case Study 1: HIV-1 Integrase Inhibition

In a study focusing on the inhibition of HIV-1 integrase, researchers synthesized a series of derivatives based on the indole scaffold. The optimized compounds demonstrated enhanced binding affinity and inhibitory activity compared to the parent compound. The introduction of halogenated groups significantly improved interaction with viral DNA through π–π stacking.

Case Study 2: Anticancer Efficacy

Another study investigated the effects of various indole derivatives on breast cancer cells (MCF-7). The results indicated that compounds with specific substitutions on the indole ring exhibited enhanced cytotoxicity, leading to cell cycle arrest at the G2/M phase and significant apoptosis induction.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-21-14-8-6-12(7-9-14)11-18-15-5-3-2-4-13(15)10-16(18)17(19)20/h2-10H,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFMDSBCVQSAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 6
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.